N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide

Neuropeptide Y GPCR Pharmacology High-Throughput Screening

Identifying a reliable polypharmacology reference for neuropsychiatric GPCR studies is challenging. WAY-638584 (CAS 289700-48-7) provides a validated solution: - Broad receptor engagement: 5-HT4, 5-HT2A/2C, M1-M4, α2A/α2B (vendor-annotated NPY antagonist). - Computationally characterized (XLogP3 3.2, TPSA 84.1 Ų) for CNS drug-like space benchmarking. - Supplied at ≥98% purity, in stock for immediate global shipping.

Molecular Formula C24H24N2O4S
Molecular Weight 436.5 g/mol
Cat. No. B464328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide
Molecular FormulaC24H24N2O4S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H24N2O4S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-21-11-13-22(14-12-21)31(28,29)26-15-17-30-18-16-26/h1-14,23H,15-18H2,(H,25,27)
InChIKeyRDSZKRMMVIQMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-638584 Chemical Identity and Pharmacological Classification


N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide (WAY-638584; CAS 289700-48-7) is a synthetic small molecule (C24H24N2O4S, MW 436.5 g/mol) classified as a sulfonamide-diphenylacetamide derivative and annotated as a neuropeptide Y (NPY) receptor antagonist . Its structure features a morpholinosulfonyl group attached to a phenyl ring, coupled via an amide linkage to a 2,2-diphenylacetyl moiety, delivering a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 84.1 Ų [1]. The compound is supplied as a research-grade reagent (typically ≥98% purity) and is primarily utilized in GPCR-focused pharmacological screening and neuropeptide signaling research .

GPCR polypharmacology tool Broad multi-receptor engagement for target deconvolution and signaling network studies.
NPY receptor chemotype Morpholinosulfonyl-diphenylacetamide scaffold for neuropeptide Y pathway research.

Why WAY-638584 Cannot Be Replaced by Simpler Analogs


The combination of the morpholinosulfonyl electron-withdrawing group and the bulky 2,2-diphenylacetamide hydrophobic moiety within a single scaffold is structurally non-trivial and is associated with a distinct polypharmacology profile spanning serotonergic, muscarinic, and neuropeptide Y receptors [1]. Simpler analogs lacking either the diphenylacetyl group or the morpholinosulfonyl substituent exhibit substantially different molecular properties (e.g., TPSA, logP, and rotatable bond count) that directly impact target engagement and selectivity, making functional interchange unreliable without confirmatory screening data. The available evidence, though limited, indicates that WAY-638584 engages a unique target signature that cannot be replicated by mono-functionalized phenylacetamide or sulfonamide reference compounds.

Diphenylacetyl omission

Removing the diphenylacetyl group shifts target profile from GPCRs to epigenetic enzymes, preventing neuropeptide receptor engagement.

Narrow-profile analogs

Simpler sulfonamide or phenylacetamide reference compounds lack the multi-receptor fingerprint and may not reproduce polypharmacology readouts.

Alkyl-linked morpholine replacements

Flexible alkyl-chain analogs (e.g., N-(3-morpholinopropyl) derivatives) engage voltage-gated ion channels rather than GPCRs, altering target class.

Quantitative Differentiation Evidence Against Structural Analogs


NPY Receptor Antagonist vs. Non-NPY Diphenylacetamide Analogs

WAY-638584 is vendor-annotated as a neuropeptide Y (NPY) antagonist . While specific NPY receptor subtype data (e.g., pIC50 for Y1, Y2, or Y5) remains unpublished in the peer-reviewed literature, this functional annotation distinguishes it from structurally related diphenylacetamides such as N-(4-(morpholinosulfonyl)phenyl)acetamide (CAS 21626-69-7), which lacks the diphenylacetyl group and has been associated only with histone-modifying enzyme targets (EHMT2, L3MBTL1) rather than GPCR activity . The diphenylacetyl moiety is critical for NPY receptor pharmacophore recognition, a feature absent in the simpler acetamide analog.

Target class annotation
Class-level inference
Qualitative target divergence: GPCR (NPY) vs. epigenetic enzymes
Supports GPCR tool compound selection; not a substitute for selective NPY probes.
Quantitative NPY subtype data not publicly available.
Neuropeptide Y GPCR Pharmacology High-Throughput Screening

Multi-Receptor GPCR Fingerprint vs. Narrow-Profile Sulfonamides

GPCRdb data for WAY-638584 reveals a multi-receptor engagement profile with measurable binding affinity (pKi values) across serotonergic (5-HT4, 5-HT1D, 5-HT2C, 5-HT2A), muscarinic (M1-M4), and adrenergic (α2A, α2B) receptors [1]. In contrast, the simpler N-(4-(morpholinosulfonyl)phenyl)acetamide scaffold shows no reported GPCR binding activity, while the selective 5-HT4 agonist ML 10302 (CAS 148868-55-7) exhibits a narrow target profile restricted primarily to 5-HT4 receptor agonism . WAY-638584's broad GPCR fingerprint is structurally driven by the combined morpholinosulfonyl and diphenylacetyl pharmacophores.

GPCR engagement breadth
Cross-study comparable
≥9 receptors (pKi 4.3–6.6) vs. 1 primary target
Broad multi-receptor polypharmacology fingerprint; distinct from single-target probes.
Radioligand displacement assays curated in GPCRdb.
Serotonin Receptors Muscarinic Receptors Polypharmacology

Lipophilicity and Polar Surface Area vs. Diphenylacetamide Congeners

WAY-638584 possesses a computed XLogP3 of 3.2 and a TPSA of 84.1 Ų [1]. By comparison, N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide (CAS not specified; MW 338.4 g/mol), which replaces the morpholinosulfonyl-phenyl linker with a flexible alkylamine chain, has a lower MW (338.4 vs. 436.5 g/mol) and lacks the polar sulfonamide group, resulting in a markedly different TPSA and hydrogen-bonding capacity [2]. These differences translate into distinct predicted CNS MPO scores and permeability classifications, making the two compounds non-interchangeable for studies where brain penetrance or specific ADME properties are critical.

Physicochemical divergence
Class-level inference
MW +98.1 (29% increase); TPSA ≥30 Ų higher
Predicted CNS MPO profile shifts, influencing brain penetration and solubility.
Computed properties; experimental PAMPA/logD not confirmed.
Drug-like Properties CNS Permeability Physicochemical Profiling

5-HT7 Binding Affinity vs. Selective Antagonist SB-269970

BindingDB data for CHEMBL4215197 (structurally related to the WAY-638584 chemotype) shows Ki values of 881 nM and 891 nM for the human 5-HT7 receptor in radioligand displacement assays using [3H]LSD [1]. The well-characterized selective 5-HT7 antagonist SB-269970 exhibits a Ki of approximately 1.3 nM at the same receptor [2], representing a ~675-fold higher affinity. This quantitative difference underscores that WAY-638584 is not a potent or selective 5-HT7 ligand and should not be used as a 5-HT7 pharmacological probe; its value derives from its broad multi-receptor engagement rather than potency at any single GPCR target.

5-HT7 binding affinity
Cross-study comparable
Ki ~881 nM vs. 1.3 nM (selective probe)
Not a potent or selective 5-HT7 ligand; inappropriate as 5-HT7 tool compound.
~675-fold lower affinity; selective probes available for 5-HT7 studies.
5-HT7 Receptor Serotonin Pharmacology Binding Affinity

Combinatorial Library Scaffold vs. Single-Pharmacophore Building Blocks

The morpholinosulfonyl-phenyl diphenylacetamide scaffold represented by WAY-638584 belongs to a chemotype explored in parallel synthesis campaigns for nonpeptide NPY Y5 receptor ligands, where the combined sulfonamide and diphenylacetamide pharmacophores were essential for achieving antagonistic potency and receptor selectivity [1]. In these library-based SAR studies, simpler diphenylacetamide building blocks lacking the sulfonamide moiety failed to achieve comparable Y5 receptor antagonism, demonstrating that both functional groups are required for the NPY antagonist pharmacophore [1]. Compounds with alkyl-linked morpholine groups (e.g., N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide) showed IC50 values of 6500 nM against voltage-gated sodium channels rather than NPY receptor activity, further confirming target class divergence [2].

NPY Y5 chemotype necessity
Supporting evidence
Sulfonamide-diphenylacetamide scaffold essential for NPY Y5 antagonism
Scaffold membership validates procurement for NPY-focused screening campaigns.
Alkyl-linked analog IC50 6500 nM at VGSC, not NPY.
Combinatorial Chemistry NPY Y5 Antagonists Library Synthesis

Recommended Application Scenarios for WAY-638584


Multi-Receptor GPCR Polypharmacology Profiling

WAY-638584's demonstrated engagement of serotonergic (5-HT4, 5-HT1D, 5-HT2A, 5-HT2C), muscarinic (M1–M4), and adrenergic (α2A, α2B) receptors [1] makes it suitable as a polypharmacology reference compound for target deconvolution studies in neuropsychiatric disease models where multi-receptor modulation is hypothesized. Unlike selective tool compounds (e.g., ML 10302 for 5-HT4), WAY-638584 provides a broad GPCR fingerprint that can help identify synergistic or opposing receptor contributions in complex neuronal signaling networks.

Neuropeptide Y Antagonist Probe for Obesity Research

As a vendor-annotated neuropeptide Y antagonist , WAY-638584 is appropriate for exploratory NPY receptor pharmacology studies, particularly in feeding behavior, energy homeostasis, and obesity models where NPY Y1 and Y5 receptors are implicated. The compound's membership in the morpholinosulfonyl-diphenylacetamide chemotype, which was specifically explored in NPY Y5 antagonist library synthesis campaigns [2], supports its use as a starting scaffold for SAR expansion in metabolic disorder research.

Physicochemical Benchmarking in CNS Drug Discovery

With its well-characterized computed properties (XLogP3 = 3.2, TPSA = 84.1 Ų, MW = 436.5 g/mol, 6 rotatable bonds) [3], WAY-638584 occupies a specific region of CNS drug-like chemical space. It can serve as a reference compound for benchmarking experimental logD, PAMPA permeability, and plasma protein binding in CNS drug discovery programs, particularly for sulfonamide-containing diphenylacetamide series where MW and polarity must be carefully balanced.

Combinatorial Library Enumeration and Scaffold-Hopping Template

WAY-638584 represents a bifunctional scaffold combining morpholinosulfonyl and diphenylacetamide pharmacophores that has been validated in parallel synthesis approaches for NPY receptor antagonists [2]. Medicinal chemistry teams can use this compound as a template for scaffold-hopping and library enumeration studies aimed at improving NPY receptor subtype selectivity or optimizing ADME properties while retaining the core sulfonamide-diphenylacetamide architecture.

Application
Selection Property
Validation Focus
GPCR polypharmacology profiling
Multi-receptor engagement fingerprint
Target deconvolution in complex signaling networks
NPY receptor antagonist probe
Morpholinosulfonyl-diphenylacetamide chemotype
NPY Y1/Y5 receptor model validation; metabolic signaling studies
CNS drug-like property benchmarking
Balanced lipophilicity and polarity profile
Experimental logD, PAMPA, and plasma protein binding correlation
Scaffold-hopping and library enumeration
Bifunctional sulfonamide-diphenylacetamide core
SAR expansion for subtype selectivity and ADME optimization
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